molecular formula C11H15FN2O3 B8372328 Tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate

Tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate

Cat. No.: B8372328
M. Wt: 242.25 g/mol
InChI Key: SNLDSERVWUYIEI-UHFFFAOYSA-N
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Description

Tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H15FN2O3 and its molecular weight is 242.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15FN2O3

Molecular Weight

242.25 g/mol

IUPAC Name

tert-butyl N-(5-fluoro-6-methoxypyridin-3-yl)carbamate

InChI

InChI=1S/C11H15FN2O3/c1-11(2,3)17-10(15)14-7-5-8(12)9(16-4)13-6-7/h5-6H,1-4H3,(H,14,15)

InChI Key

SNLDSERVWUYIEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (267 μl), tert-butanol (230 μl), and DPPA (413 μl) were added to a toluene (5 ml) solution containing 5-fluoro-6-methoxynicotinic acid (275 mg), followed by reflux for 3 hours. The reaction solution was adjusted to room temperature and water was added, followed by extraction with ethyl acetate. Next, the organic layers were washed with saturated saline and dried over anhydrous sodium sulfate and the solvent was distilled away under reduced pressure. Then, the obtained residue was purified by silica gel chromatography (n-hexane:ethyl acetate=10:1 to 3:1). Colorless oily matter of tert-butyl (5-fluoro-6-methoxypyridin-3-yl)carbamate (279 mg) was thus obtained.
Quantity
267 μL
Type
reactant
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step One
Name
Quantity
413 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
275 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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